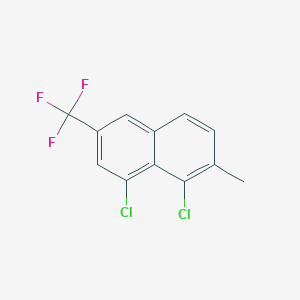

1,8-Dichloro-2-methyl-6-(trifluoromethyl)naphthalene

Description

1,8-Dichloro-2-methyl-6-(trifluoromethyl)naphthalene is a halogenated naphthalene derivative characterized by a naphthalene backbone substituted with chlorine atoms at positions 1 and 8, a methyl group at position 2, and a trifluoromethyl group at position 6.

Properties

IUPAC Name |

1,8-dichloro-2-methyl-6-(trifluoromethyl)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2F3/c1-6-2-3-7-4-8(12(15,16)17)5-9(13)10(7)11(6)14/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYYQBKIAIAPFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C(C=C2C=C1)C(F)(F)F)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Dichloro-2-methyl-6-(trifluoromethyl)naphthalene can be synthesized through several methods, including:

Halogenation of Naphthalene Derivatives: This method involves the introduction of chlorine atoms into the naphthalene ring. The reaction typically uses chlorine gas or other chlorinating agents under controlled conditions.

Friedel-Crafts Alkylation:

Industrial Production Methods

Industrial production of 1,8-Dichloro-2-methyl-6-(trifluoromethyl)naphthalene typically involves large-scale halogenation and alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,8-Dichloro-2-methyl-6-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce other functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalene derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

1,8-Dichloro-2-methyl-6-(trifluoromethyl)naphthalene has diverse applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1,8-Dichloro-2-methyl-6-(trifluoromethyl)naphthalene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution, oxidation, and reduction reactions. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Naphthalenes

(a) 1,8-Difluoronaphthalene (CAS 30389-93-6)

- Molecular Weight : 164.15 g/mol vs. ~283 g/mol for the target compound.

- Substituents : Fluorine at positions 1 and 8, lacking methyl and CF₃ groups.

- Physico-Chemical Properties :

(b) Octafluoronaphthalene (CAS 313-72-4)

Methyl-Substituted Naphthalenes

(a) 1,2-Dimethylnaphthalene (CAS 573-98-8)

- Molecular Weight : 156.23 g/mol.

- Substituents : Methyl groups at positions 1 and 2.

- Physico-Chemical Properties :

(b) 1,4-Dimethylnaphthalene (CAS 571-58-4)

Trifluoromethyl-Substituted Compounds

(a) Pyridalyl (CAS 179101-81-6)

- Molecular Weight : 491.12 g/mol.

- Substituents : Contains a trifluoromethyl group on a pyridine ring, with chlorine and ether linkages.

- Key Differences : Pyridalyl’s complex structure includes multiple aromatic systems, enhancing its persistence as a pesticide, whereas the target compound’s simpler naphthalene backbone may degrade more readily .

Comparative Data Table

*Estimated based on substituent contributions.

Research Findings and Implications

- Electron Effects : The trifluoromethyl and chlorine groups in the target compound create electron-deficient regions on the naphthalene ring, reducing electrophilic attack compared to methyl-substituted analogs .

- Environmental Impact : Chlorinated naphthalenes are more persistent than fluorinated analogs but less stable than fully fluorinated derivatives like octafluoronaphthalene .

- Synthetic Challenges : The 1,8-dichloro configuration introduces steric challenges during synthesis, contrasting with the straightforward functionalization of 1,2- or 1,4-dimethylnaphthalenes .

Biological Activity

1,8-Dichloro-2-methyl-6-(trifluoromethyl)naphthalene is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1,8-Dichloro-2-methyl-6-(trifluoromethyl)naphthalene can be represented as follows:

- Molecular Formula : C13H8Cl2F3

- Molecular Weight : 305.10 g/mol

- IUPAC Name : 1,8-Dichloro-2-methyl-6-(trifluoromethyl)naphthalene

The biological activity of 1,8-Dichloro-2-methyl-6-(trifluoromethyl)naphthalene is primarily attributed to its interaction with various biological targets:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties, particularly against Staphylococcus aureus. Its mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

- Anticancer Potential : Research indicates that naphthalene derivatives, including this compound, may induce apoptosis in cancer cells through the activation of specific signaling pathways . They can also inhibit tumor growth by interfering with cellular respiration and proliferation.

Comparative Biological Activity

To understand the efficacy of 1,8-Dichloro-2-methyl-6-(trifluoromethyl)naphthalene, it is beneficial to compare it with other related compounds. Table 1 summarizes the minimum inhibitory concentration (MIC) values against various strains of bacteria.

| Compound Name | MIC (µM) against S. aureus | MIC (µM) against MRSA |

|---|---|---|

| 1,8-Dichloro-2-methyl-6-(trifluoromethyl)naphthalene | 2.4 | 3.0 |

| N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene | 0.16–0.68 | Comparable |

| N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene | 9.75–12.0 | Comparable |

Case Studies

Several studies have highlighted the biological activity of 1,8-Dichloro-2-methyl-6-(trifluoromethyl)naphthalene:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound exhibited potent antimicrobial activity with MIC values comparable to standard antibiotics .

- Anticancer Activity : In vitro studies demonstrated that this naphthalene derivative could induce cell death in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction . The ability to selectively target cancer cells while sparing normal cells marks it as a promising candidate for further development.

- Pharmacophore Mapping : Advanced computational methods have been employed to identify the pharmacophoric features responsible for the biological activity of naphthalene derivatives. This mapping assists in predicting how structural modifications can enhance efficacy against specific targets .

Q & A

Q. What are the recommended methodologies for synthesizing 1,8-Dichloro-2-methyl-6-(trifluoromethyl)naphthalene in laboratory settings?

Methodological Answer: Synthesis of halogenated naphthalene derivatives typically involves multi-step reactions. For example, nucleophilic substitution reactions using precursors like naphthols or chlorinated intermediates can be adapted. A general procedure includes:

- Reaction Setup : Use polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to deprotonate hydroxyl groups, followed by alkylation or halogenation agents (e.g., propargyl bromide or chlorinating reagents) .

- Purification : Monitor progress via TLC (n-hexane:ethyl acetate solvent systems) and isolate products using ethyl acetate extraction and anhydrous sodium sulfate drying .

- Characterization : Employ NMR, mass spectrometry, and elemental analysis to confirm structure and purity. Adapt protocols from analogous compounds (e.g., 1-methylnaphthalene) while optimizing reaction conditions for trifluoromethyl and chloro substituents .

Q. How should researchers design toxicological studies to assess systemic effects of this compound?

Methodological Answer: Follow systematic frameworks for toxicological profiling, such as:

- Inclusion Criteria : Define routes of exposure (inhalation, oral, dermal), species (humans/laboratory mammals), and health outcomes (respiratory, hepatic, renal effects) per Table B-1 .

- Risk of Bias Mitigation : Use tools like Table C-6 (human studies) and Table C-7 (animal studies) to evaluate randomization, dose allocation, and outcome reporting .

- Data Extraction : Follow Steps 2–4 in : Conduct literature searches (PubMed/NTRL), screen studies, and extract data on dose-response relationships .

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro and in vivo toxicity data for this compound?

Methodological Answer: Resolve contradictions by:

- Confidence Rating : Classify studies using initial confidence levels (High to Very Low) based on risk of bias criteria (e.g., randomization, outcome reporting) .

- Mechanistic Analysis : Compare metabolic pathways (e.g., cytochrome P450 activation) across models. For instance, in vitro liver microsomes may lack in vivo detoxification pathways .

- Dose Alignment : Normalize in vitro concentrations to in vivo equivalent doses using toxicokinetic modeling (e.g., physiologically based pharmacokinetic models) .

Q. What computational approaches predict the environmental fate and degradation pathways of this compound?

Methodological Answer: Integrate experimental and modeling workflows:

- Physicochemical Properties : Use NIST Chemistry WebBook or CC-DPS databases to obtain logP, half-life, and solubility data .

- AI-Driven Simulations : Apply COMSOL Multiphysics for fluid dynamics modeling or QSPR (Quantitative Structure-Property Relationship) to predict biodegradation products .

- Validation : Cross-reference predictions with environmental monitoring data (e.g., TRI Explorer for release quantities) and experimental photolysis/hydrolysis studies .

Q. How can researchers optimize experimental designs to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Factorial Design : Use multi-variable experiments (e.g., varying substituent positions or halogen types) to isolate biological activity contributions. Pre-experimental designs () help identify critical factors .

- High-Throughput Screening : Pair SAR studies with automated systems for rapid toxicity profiling (e.g., zebrafish embryo assays) .

- Data Integration : Combine SAR results with transcriptomic or proteomic datasets to map molecular interactions (e.g., RNA/DNA binding assays in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.